molecular formula C8H18N2O B13595341 2-(2-Methoxyethyl)-1-methylpiperazine

2-(2-Methoxyethyl)-1-methylpiperazine

Cat. No.: B13595341
M. Wt: 158.24 g/mol
InChI Key: FFNWDFIAKAJYPR-UHFFFAOYSA-N
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Description

Contextualizing the Piperazine (B1678402) Scaffold within Heterocyclic Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. nih.govnih.govrsc.org This designation stems from its frequent appearance in a wide array of biologically active compounds across numerous therapeutic areas. nih.govnbinno.com The unique physicochemical properties of the piperazine core, including its basicity, conformational flexibility, and ability to participate in hydrogen bonding, contribute to its utility in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govnih.gov Researchers often incorporate the piperazine moiety to enhance aqueous solubility, improve absorption, and provide a versatile linker to connect different pharmacophoric elements. nih.govnbinno.com

Academic Relevance of the 2-(2-Methoxyethyl) and 1-Methyl Substituents on the Piperazine Ring

The presence of a 2-(2-methoxyethyl) group at a carbon atom (C-2) of the piperazine ring is a less common but significant feature. While a majority of commercially available and clinically utilized piperazine derivatives are substituted at the nitrogen atoms, there is a growing interest in the synthesis and application of C-alkylated piperazines. mdpi.comresearchgate.netnih.gov This type of substitution introduces a chiral center (at C-2), opening possibilities for stereospecific interactions with biological targets. The methoxyethyl side chain itself adds a flexible, polar, and hydrogen-bond accepting ether linkage, which can further influence the molecule's solubility and binding properties. The exploration of such C-functionalized piperazines represents a key direction in expanding the chemical space and therapeutic potential of this scaffold. mdpi.comresearchgate.netnih.gov

Overview of Research Trajectories for Piperazine Derivatives in Academic Literature

The academic and industrial research landscape for piperazine derivatives is both broad and dynamic. A significant portion of research has historically focused on N-substituted piperazines, leading to the development of numerous successful drugs. mdpi.com These include agents targeting the central nervous system, as well as antimicrobial and anticancer therapeutics. rsc.orgnih.gov

More recent trends indicate a shift towards exploring more complex and diverse substitution patterns on the piperazine ring. Advances in synthetic methodologies are enabling more efficient and selective C-H functionalization of the piperazine core, allowing for the introduction of a wider variety of substituents on the carbon atoms. mdpi.comresearchgate.netnih.govnsf.gov This has opened new avenues for creating novel molecular architectures with potentially improved biological activities and intellectual property positions. The ongoing investigation into piperazine-based compounds continues to be a vibrant area of research, driven by the scaffold's proven track record and the potential for new discoveries through innovative synthetic strategies. rsc.orgresearchgate.net

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-methylpiperazine

InChI

InChI=1S/C8H18N2O/c1-10-5-4-9-7-8(10)3-6-11-2/h8-9H,3-7H2,1-2H3

InChI Key

FFNWDFIAKAJYPR-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1CCOC

Origin of Product

United States

Synthetic Methodologies for 2 2 Methoxyethyl 1 Methylpiperazine and Its Precursors

Established Synthetic Routes to 1-Methylpiperazine (B117243) Intermediates

1-Methylpiperazine serves as a crucial building block in the synthesis of numerous organic compounds. chemicalbook.com Its preparation can be achieved through several well-documented synthetic pathways.

Aminolysis and Hydrogenation Approaches for 1-Methylpiperazine Synthesis

A cost-effective and environmentally conscious approach for synthesizing 1-methylpiperazine involves a two-step process that begins with an aminolysis reaction, followed by hydrogenation. chemicalbook.com In the initial step, N-methylethylenediamine reacts with dimethyl oxalate (B1200264) through aminolysis to produce the intermediate, 1-methylpiperazine-2,3-dione. chemicalbook.com

Another catalytic hydrogenation method involves using 1-methyl-4-nitrosopiperazine (B99963) as the starting material. google.com This process employs a paramagnetic Pd/Fe₃O₄-FeO catalyst in a liquid-liquid two-phase system of water and a halogenated hydrocarbon, resulting in a high yield of the target product. google.com

Selective Methylation Strategies for Piperazine (B1678402) Ring Systems

Direct methylation of the piperazine ring is a common strategy. The Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid, is a classic method for methylating amines. google.com A modified process for preparing N,N'-dimethylpiperazines involves reacting a piperazine compound with formaldehyde and formic acid in the presence of phosphoric acid at temperatures ranging from 40 to 100°C. google.com

An alternative approach to the Eschweiler-Clarke reaction involves the methylation of piperazines with formaldehyde in the presence of sodium carbonate or potassium carbonate. google.com This method proceeds at atmospheric pressure and temperatures between 85 to 100°C, yielding high conversions and a product that is essentially free of carbon dioxide gas. google.com

A more direct and high-yield method involves reacting piperazine directly with methyl chloride. google.com This condensation reaction, which liberates HCl, can achieve yields of around 90%. The process is typically carried out with a molar excess of piperazine to methyl chloride, at temperatures between 80-200°C. google.com This method is noted for its specificity in producing 1-methylpiperazine, with only a small amount of 1,4-dimethylpiperazine (B91421) formed as a by-product. google.com

Alternative Preparation Methods for 1-Methylpiperazine

Beyond the primary routes, several other methods for preparing 1-methylpiperazine have been developed. One such method involves the condensation of diethanolamine (B148213) with a primary methylamine. google.com This reaction requires a catalyst, such as Raney nickel, and is conducted at high temperatures. google.com

Another alternative involves the reaction of piperazine and formaldehyde to form polymethylene polymerization products, which are then decomposed to 1-methylpiperazine through hydrogenation. google.com Other strategies include blocking one of the nitrogen atoms on the piperazine ring, followed by alkylation of the other nitrogen, and subsequent deprotection. google.com

Alkylation and Functionalization Techniques for the 2-(2-Methoxyethyl) Moiety Incorporation

Once 1-methylpiperazine is synthesized or obtained, the next crucial step is the introduction of the 2-(2-methoxyethyl) group. This is typically achieved through N-alkylation techniques.

Nucleophilic Substitution Reactions in Piperazine Functionalization

Nucleophilic substitution is a fundamental method for the N-alkylation of piperazines. mdpi.com The piperazine nitrogen acts as a nucleophile, attacking an electrophilic carbon. In the context of synthesizing 2-(2-methoxyethyl)-1-methylpiperazine, this would involve the reaction of 1-methylpiperazine with a suitable alkylating agent containing the 2-methoxyethyl moiety, such as 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane.

The reactivity of piperazine as a nucleophile allows for its participation in various substitution reactions, including those on alkyl halides or sulfonates. mdpi.comresearchgate.net These reactions are a cornerstone for creating N-alkyl derivatives of piperazine. mdpi.com The choice of solvent and reaction conditions can be optimized to favor the desired mono-alkylation product and minimize the formation of quaternary ammonium (B1175870) salts.

Summary of Nucleophilic Substitution for Piperazine Functionalization
Reactant A (Nucleophile)Reactant B (Electrophile)General ProductKey Reaction Type
Piperazine/Substituted PiperazineAlkyl Halide (e.g., R-Br, R-Cl)N-Alkyl PiperazineSN2 Reaction
Piperazine/Substituted PiperazineAlkyl Sulfonate (e.g., R-OTs, R-OMs)N-Alkyl PiperazineSN2 Reaction
PiperazineElectron-deficient (hetero)arenesN-Aryl PiperazineSNAr Reaction

Reductive Amination Pathways to Substituted Piperazines

Reductive amination represents another powerful and widely used method for the N-alkylation of piperazines. mdpi.comnih.gov This pathway involves the reaction of a piperazine with a carbonyl compound, such as an aldehyde or ketone, to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the starting piperazine would be reacted with 2-methoxyacetaldehyde. The reaction is typically carried out in the presence of a reducing agent. nih.gov A common and effective reducing agent for this transformation is sodium triacetoxyborohydride. nih.gov This method is valued for its mild reaction conditions and broad substrate scope. researchgate.net Reductive amination serves as a key strategy for preparing a variety of N-alkyl piperazine derivatives. mdpi.comnih.gov

Overview of Reductive Amination for Piperazine Synthesis
Piperazine ReactantCarbonyl ReactantCommon Reducing AgentIntermediateFinal Product
Piperazine/Substituted PiperazineAldehyde (R-CHO)Sodium triacetoxyborohydrideIminium IonN-Alkyl Piperazine
Piperazine/Substituted PiperazineKetone (R-CO-R')Sodium triacetoxyborohydrideIminium IonN-Alkyl Piperazine

Mannich Reactions in the Context of Piperazine Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org In the synthesis of piperazine derivatives, piperazine itself or its N-substituted analogues can serve as the amine component. This reaction is a powerful tool for the aminomethylation of various substrates, thereby introducing a piperazine moiety into a target molecule. nih.gov

The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the piperazine and formaldehyde. byjus.com A compound with an acidic proton, such as a ketone, phenol, or indole, can then tautomerize to its enol or enolate form and act as a nucleophile, attacking the iminium ion. The final product is a β-amino-carbonyl compound, known as a Mannich base, containing the piperazine scaffold. wikipedia.orgbyjus.com This reaction is widely used to synthesize molecules with potential biological activity, as the introduction of the piperazine group can enhance properties like hydrophilicity and receptor affinity. nih.govnih.gov

Substrate (Active H)Amine ComponentAldehydeProduct TypeRef.
1,2,4-Triazole-3-thioneVarious substituted piperazinesFormaldehydePiperazinyl-methyl-triazole nih.gov
Indole4-Substituted piperazinesFormaldehydeIndole Mannich base with piperazine nih.gov
AcetovanillonePiperazineFormaldehydebis-Mannich base for chalcone (B49325) synthesis nih.gov
EnaminonePiperazineFormaldehydePiperazine-containing Mannich base researchgate.net

Green Chemistry Principles in the Synthesis of Relevant Piperazine Structures

The synthesis of piperazine and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it Significant efforts have been made to develop more environmentally benign synthetic strategies for these important heterocyclic compounds.

Key green chemistry approaches in piperazine synthesis include:

Photoredox Catalysis : This technique uses visible light to drive chemical reactions, often under mild conditions. mdpi.com It enables direct C-H functionalization, avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps. nih.govacs.org The use of organic photocatalysts instead of expensive and potentially toxic heavy metals like iridium further enhances the sustainability of this method. mdpi.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating. This efficiency reduces energy consumption and can minimize the formation of byproducts.

Use of Green Solvents : Replacing hazardous chlorinated solvents like dichloromethane (B109758) with more environmentally friendly options such as water, ethanol (B145695), or even performing reactions under solvent-free conditions is a core tenet of green chemistry. google.com Some syntheses of monosubstituted piperazines have been developed using solvents like methanol (B129727) or acetic acid, which are preferable to halogenated hydrocarbons. nih.gov

Catalyst-Free and One-Pot Reactions : Designing synthetic routes that minimize or eliminate the need for catalysts, especially those based on toxic metals, simplifies purification and reduces waste. Multicomponent, one-pot reactions, where multiple steps are carried out in the same reaction vessel, improve process efficiency and reduce the use of solvents and energy for intermediate isolation and purification.

Green Chemistry PrincipleApplication in Piperazine SynthesisAdvantagesRef.
Alternative Energy Sources Photoredox catalysis using visible lightMild reaction conditions, high selectivity, direct C-H functionalization. mdpi.com
Safer Solvents & Auxiliaries Using water or ethanol instead of chlorinated solvents.Reduced toxicity and environmental impact, easier disposal. google.comnih.gov
Catalysis Use of reusable heterogeneous catalysts or organic photocatalysts.Easy separation of catalyst, avoidance of toxic heavy metals. mdpi.comnih.gov
Atom Economy / Process Efficiency One-pot, multicomponent reactions.Fewer workup and purification steps, reduced solvent waste, higher throughput. nih.gov

Purification and Isolation Strategies for Synthetic Intermediates and the Chemical Compound

The purification and isolation of this compound and its precursors are critical steps to ensure the final product meets the required purity standards. A variety of techniques can be employed, chosen based on the physical and chemical properties of the target compound and the impurities present.

Distillation : For volatile liquid compounds like 1-methylpiperazine (boiling point ~138 °C), fractional distillation is a common and effective method for purification, separating it from less volatile starting materials or more volatile solvents. sigmaaldrich.com

Crystallization : This is a primary method for purifying solid piperazine derivatives. Often, the crude product is converted into a salt, such as a dihydrochloride (B599025) or diacetate, which can have different solubility properties than the free base or impurities. orgsyn.org The salt is then crystallized from a suitable solvent system, such as ethanol or acetone-water mixtures. google.comfrontiersin.org This process can be highly effective for removing related impurities, though multiple recrystallizations may be necessary to achieve high purity. google.com The pure free base can be regenerated by treating the salt with a base.

Chromatography : Column chromatography is a versatile technique for separating complex mixtures. For piperazine derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase (eluent) is chosen based on the polarity of the compounds to be separated; for instance, mixtures of methanol and dichloromethane or ethyl acetate (B1210297) are often used. tcichemicals.com

Solvent Extraction : This technique is used during the workup of a reaction to separate the desired product from unreacted starting materials and byproducts based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like chloroform (B151607) or ethyl acetate. orgsyn.org The pH of the aqueous phase is often adjusted to ensure the piperazine derivative, which is basic, is in its free base form (soluble in organic solvents) or its salt form (soluble in water).

Purification MethodPrincipleApplication for Piperazine DerivativesRef.
Distillation Separation based on differences in boiling points.Purification of volatile precursors like 1-methylpiperazine.
Crystallization Formation of a pure solid crystalline phase from a solution.Isolation of piperazine intermediates as salts (e.g., dihydrochloride, diacetate) to remove soluble impurities. orgsyn.orggoogle.com
Column Chromatography Separation based on differential adsorption onto a solid stationary phase.Purification of final products and intermediates from structurally similar byproducts. tcichemicals.com
Solvent Extraction Separation based on differential solubility in immiscible liquids.Used in reaction workups to separate the basic piperazine product from non-basic or water-soluble impurities. orgsyn.org

Computational Chemistry Approaches to 2 2 Methoxyethyl 1 Methylpiperazine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of piperazine (B1678402) derivatives. researchgate.netdergipark.org.tr These methods solve approximations of the Schrödinger equation to determine the electron distribution within a molecule, which governs its chemical properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. dergipark.org.trscispace.com This information is crucial for predicting how a molecule will interact with other molecules, such as biological receptors or reactants. For instance, the nucleophilic regions on piperazine derivatives, often associated with nitrogen and oxygen atoms, are prime sites for interacting with electrophilic sites on a biological target. dergipark.org.trscispace.com

Table 1: Key Quantum Chemical Descriptors and Their Significance in Reactivity Prediction
DescriptorDefinitionSignificance
HOMO (Highest Occupied Molecular Orbital) EnergyEnergy of the outermost electron-filled orbital.Indicates the tendency to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital) EnergyEnergy of the first electron-empty orbital.Indicates the ability to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).Represents chemical reactivity and stability. A smaller gap implies lower kinetic stability and higher reactivity. researchgate.net
Chemical Hardness (η)Resistance to change in electron distribution. η ≈ (ELUMO - EHOMO) / 2.Measures molecular stability. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Electronegativity (χ)The power of an atom to attract electrons to itself. χ ≈ -(EHOMO + ELUMO) / 2.Measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω)A measure of the energy lowering due to maximal electron flow between donor and acceptor. ω = χ2 / 2η.Quantifies the electrophilic nature of a molecule. researchgate.net

Molecular Docking Simulations with Macromolecular Targets (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a piperazine derivative) when bound to a second (a receptor or macromolecular target) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a receptor, to identify potential drug candidates. connectjournals.commdpi.com

The process involves placing the ligand in the binding site of the target protein and using a scoring function to evaluate the binding affinity of numerous possible poses. The results provide insights into the binding mode, the strength of the interaction (often expressed as a docking score or binding energy), and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For piperazine derivatives, docking studies have been crucial in elucidating their interactions with a wide range of biological targets. For example, simulations have been used to study the binding of piperazine-based compounds to targets like the androgen receptor for prostate cancer, carbonic anhydrase IX (CAIX) in breast cancer, and various G-protein-coupled receptors. nih.govnih.govnih.gov The piperazine ring often acts as a key scaffold that can be modified to optimize interactions with specific amino acid residues in the target's binding pocket. researchgate.netmdpi.com

Table 2: Examples of Molecular Docking Studies with Piperazine Derivatives
Piperazine Derivative ClassMacromolecular TargetKey Findings from DockingReference
Arylpiperazine derivativesAndrogen ReceptorPredicted binding affinity of -7.5 kcal/mol; interactions included hydrogen bonds, electrostatic, and hydrophobic bonds. nih.gov
Piperazine-linked 1,8-naphthalimidesCarbonic Anhydrase IX (CAIX)Identified key molecular interactions, suggesting the compounds' ability to target CAIX-expressing cancers. nih.gov
Piperazine-substituted naphthoquinonesPoly (ADP-ribose) polymerase-1 (PARP-1)Showed strong binding profiles with docking scores ranging from -6.52 to -7.41 kcal/mol, interacting with critical amino acids. acs.org
Thiazolylhydrazine-piperazinesMonoamine Oxidase A (MAO-A)Elucidated interaction modes, showing significant binding properties within the enzyme's active site. mdpi.com
Piperidine/piperazine-based compoundsSigma-1 Receptor (S1R)Deciphered the binding mode, showing a linear arrangement in the binding site driven by the basic amino moiety. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Piperazines (pre-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov In the pre-clinical phase of drug development, QSAR models are invaluable for predicting the activity of newly designed compounds, optimizing lead structures, and reducing the need for extensive experimental testing. mdpi.commdpi.com

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, steric, and topological properties. Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a regression model that correlates these descriptors with the observed biological activity. wu.ac.th

For substituted piperazines, QSAR studies have been successfully applied to model various biological activities, including antidepressant, anticancer, and antihistaminic effects. nih.govnih.govnih.gov For example, a QSAR study on aryl alkanol piperazine derivatives identified that descriptors related to atom types, dipole moment, and molecular shape were key influencers of their antidepressant activity. nih.gov The statistical significance of a QSAR model is assessed through parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures its predictive power. nih.gov

Table 3: Examples of QSAR Models for Substituted Piperazines
Biological ActivityKey Descriptor TypesStatistical ValidationSignificance
Antidepressant (5-HT Reuptake Inhibition)Topological (Atype_C_6), Electrostatic (Dipole-mag), Quantum-Chemical (Jurs-PNSA-3)R² > 0.924, Q² > 0.870Identified descriptors that influence 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov
Anti-proliferative (Prostate Cancer)Topological (MATS7c, MATS3e), Hydrogen Bonding (maxwHBa), Surface Area (WPSA-3)R² = 0.8483, Q² = 0.7122Developed a robust model to predict anti-proliferative activity against PC-3 cancer cell lines. nih.gov
α1-Adrenergic Receptor BindingSize and Shape descriptorsNot specifiedSuccessfully predicted nanomolar binding affinity by modeling electrostatic, polar, and steric interactions. nih.gov
mTORC1 InhibitionElectronic, Topological, Geometrical, PhysicochemicalR² = 0.74 (MLR model)Developed a model to discover more efficient mTORC1 inhibitors for cancer therapy. mdpi.com

Molecular Dynamics Simulations of Compound-Biomolecule Interactions (pre-clinical)

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.netsemanticscholar.org MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing detailed information on the conformational changes, flexibility, and stability of the compound-biomolecule complex in a simulated physiological environment. nih.gov

In the pre-clinical stage, MD simulations are used to refine docking results, assess the stability of predicted binding poses, and understand the energetic and structural basis of molecular recognition. rsc.orgrsc.org Key analyses performed on MD trajectories include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein or ligand backbone atoms over time from a reference structure, indicating the stability of the complex. nih.gov RMSF identifies the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. nih.gov

MD simulations of piperazine derivatives complexed with their biological targets have been used to confirm the stability of interactions identified through docking. nih.govrsc.org For example, a 100-nanosecond MD simulation of piperazine-linked naphthalimide derivatives bound to carbonic anhydrase IX (CAIX) was used to evaluate the structural stability of the ligand-receptor pairs, confirming that the compounds maintained consistent and robust interactions within the binding site. nih.gov

Table 4: Application of Molecular Dynamics Simulations for Piperazine Derivatives
System SimulatedSimulation TimeKey AnalysisFindings
Piperazine-naphthalimide derivative with CAIX100 nsRMSD, RMSFConfirmed the structural stability of the ligand-receptor complexes and conformational integrity of the ligands. nih.gov
Piperidine/piperazine compound with Sigma-1 ReceptorNot specifiedAnalysis of protein-ligand contacts over timeRevealed crucial amino acid residues that maintained stable interactions throughout the simulation. rsc.org
Coumarin-piperazine derivative with Acetylcholinesterase (AChE)Not specifiedInteraction mode analysisSupported the compound as a potent and selective AChE inhibitor by showing stable binding. nih.gov

Prediction of Molecular Interactions and Binding Affinities (in silico)

A primary goal of computational chemistry in drug discovery is the accurate in silico prediction of the binding affinity between a ligand and its target. frontiersin.org Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), quantifies the strength of the binding interaction. Accurate computational prediction of these values can significantly accelerate the identification of potent lead compounds. researchgate.net

Several computational methods are employed to predict binding affinities. Scoring functions within molecular docking programs provide a rapid estimation of binding strength, which is useful for ranking compounds in virtual screening. nih.gov More rigorous, albeit computationally expensive, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate binding free energies. acs.org

These predictions are based on a detailed analysis of the underlying molecular interactions. In silico methods identify and quantify various non-covalent interactions that contribute to binding affinity, including:

Hydrogen Bonds: Interactions between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., C=O).

Hydrophobic Interactions: Favorable interactions between nonpolar groups, driven by the displacement of water molecules.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

Van der Waals Forces: Weak, short-range attractive forces between all atoms.

Studies on piperazine derivatives have used these methods to rationalize their biological activity. For instance, the high binding affinity of certain arylpiperazines for the androgen receptor was attributed to a combination of hydrogen, electrostatic, and hydrophobic interactions. nih.gov Similarly, for piperazine-substituted naphthoquinones targeting PARP-1, MM/GBSA calculations provided binding free energy scores that correlated with their inhibitory potential. acs.org

Table 5: Examples of In Silico Predicted Binding Affinities for Piperazine Derivatives
Compound ClassTarget ProteinPrediction MethodPredicted Binding Affinity
Arylpiperazine derivativesAndrogen ReceptorMolecular Docking-7.1 to -7.5 kcal/mol
Piperazine-substituted naphthoquinonesPARP-1Molecular Docking-7.17 to -7.41 kcal/mol
Piperazine-substituted naphthoquinonesPARP-1MM/GBSA-43.77 to -62.87 kcal/mol
Piperidine/piperazine-based compoundsSigma-1 Receptor (S1R)Radioligand Binding Assay (Ki)3.2 to 434 nM (Experimental, used to validate computational models) nih.gov

The Chemical Compound As a Privileged Scaffold or Intermediate in Medicinal Chemistry Research

Role in the Synthesis of Novel Heterocyclic Hybrids and Conjugates

The 2-(2-Methoxyethyl)-1-methylpiperazine moiety is a versatile building block for the creation of novel heterocyclic hybrids. The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, aims to develop compounds with improved affinity, selectivity, or a dual mode of action. The piperazine (B1678402) nucleus often acts as a flexible and robust linker between different heterocyclic systems.

For instance, the synthesis of hybrid molecules combining piperazine and pyridine (B92270) scaffolds has been explored to develop new bioactive drugs. mdpi.com In the creation of pyrano[3,4-c]pyridine derivatives, N-substituted piperazines are reacted with a pyranopyridine core to generate a library of new chemical entities. mdpi.com This synthetic approach allows for the introduction of diverse substituents on the piperazine nitrogen, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of biological activity. The combination of these distinct heterocyclic components can yield hybrid molecules with potential applications as anticancer, antioxidant, or antiviral agents. mdpi.com

Integration into Tetrahydroisoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a key structural feature in numerous natural products and synthetic compounds with significant biological activities, including antitumor and antimicrobial properties. Medicinal chemists frequently synthesize novel THIQ derivatives to explore their therapeutic potential. However, based on a review of the available scientific literature, the direct integration of the this compound compound specifically as a building block or scaffold in the synthesis of tetrahydroisoquinoline derivatives is not extensively documented.

Formation of Naphthalene-Chalcone Hybrids

A significant application of this compound is in the synthesis of naphthalene-chalcone hybrids. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are known for their broad spectrum of biological activities. When hybridized with a naphthalene (B1677914) ring and a substituted piperazine, the resulting compounds have demonstrated notable potential as multi-target therapeutic agents.

In a study focused on developing novel anticancer and antimicrobial agents, researchers synthesized a series of naphthalene-chalcone derivatives. Within this series, the incorporation of a piperazine moiety bearing a 2-methoxyethyl substituent was found to be a key factor in enhancing biological activity. mdpi.com Specifically, the compound 1-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one (referred to as compound 2j in the study) emerged as a particularly potent derivative. mdpi.com

This hybrid compound displayed significant anticancer activity against the A549 human lung cancer cell line. mdpi.com Furthermore, it exhibited valuable antimicrobial and anticandidal properties. mdpi.com The study also investigated its mechanism of action, revealing that it could inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis. mdpi.com The oxygen atom of the 2-methoxyethyl substituent was observed to form a hydrogen bond with the amino acid Asp1046 in the active site of the VEGFR-2 enzyme, contributing to its inhibitory activity. mdpi.com

Table 1: Biological Activity of Naphthalene-Chalcone Hybrid Incorporating the 2-(2-Methoxyethyl)piperazine Moiety

Biological Target Cell Line / Organism Activity Metric Result Source
Anticancer A549 (Lung Cancer) IC₅₀ 7.835 µM mdpi.com
Anticandidal Candida albicans MIC₅₀ 15.6 µg/mL mdpi.com
Anticandidal Candida krusei MIC₅₀ 15.6 µg/mL mdpi.com
Antibacterial Staphylococcus aureus MIC₅₀ 31.250 µg/mL mdpi.com

Application as a Core Motif in Other Biologically Active Compound Libraries

The this compound scaffold serves as a foundational motif for building focused libraries of compounds aimed at specific biological targets, such as protein kinases. Kinase inhibitors are a major class of drugs, particularly in oncology. The piperazine ring is frequently used in their design as a central scaffold to correctly orient the pharmacophoric groups that interact with the kinase active site.

For example, N-methylpiperazine has been used as a key building block in the synthesis of 1,2,6-thiadiazinone kinase inhibitors. mdpi.com In this context, the piperazine moiety is attached to the core heterocycle and acts as a versatile anchor point for adding further substituents, allowing chemists to explore the chemical space around the core scaffold and optimize binding affinity and selectivity. The tertiary amine of the N-methylpiperazine group can contribute to favorable physicochemical properties, such as solubility and cell permeability. mdpi.com Similarly, the N-methylpiperazine moiety is a core component of Brigatinib, a potent tyrosine kinase inhibitor used in cancer therapy. nih.gov The synthesis of radiolabeled [¹¹C]brigatinib for use as a PET tracer highlights the importance of this scaffold in both therapeutic and diagnostic applications. nih.gov These examples demonstrate how the N-methylated piperazine core, including derivatives like this compound, is strategically employed to generate libraries of potent and selective kinase inhibitors for drug discovery programs.

Strategic Modifications of the Piperazine Moiety for Research Compound Design

The structure of this compound offers multiple avenues for strategic modification to fine-tune its properties for the design of research compounds. Structure-activity relationship (SAR) studies are central to medicinal chemistry, and the piperazine scaffold is readily amenable to such investigations. nih.gov

Key strategic modifications can be explored at several positions:

The Methoxyethyl Side Chain: The length and composition of this chain can be altered. For example, modifying the ether linkage to an amide or sulfonamide could change the hydrogen bonding capacity and metabolic stability. Shortening or lengthening the ethyl linker can be used to optimize the distance between the piperazine core and a target's binding pocket.

The N-Methyl Group: This group can be replaced with other small alkyl groups (e.g., ethyl, propyl) to probe steric tolerance within a binding site. Alternatively, it can be removed or replaced with a hydrogen atom to alter basicity and interaction profiles.

The Piperazine Ring: While maintaining the core ring is often desirable, conformational constraints can be introduced. For instance, replacing the piperazine with a bridged diazabicycloalkane can lock the conformation, which may lead to increased potency and selectivity by reducing the entropic penalty of binding. Comparing the activity of piperazine-containing compounds to their piperidine analogues is another common strategy to understand the role of the second nitrogen atom in target engagement. researchgate.net

These modifications allow for the systematic optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity and selectivity, making the piperazine scaffold a highly adaptable tool in modern drug discovery. nih.gov

Pre Clinical Investigations of Biological Activities of Derivatives Incorporating the 2 2 Methoxyethyl 1 Methylpiperazine Moiety

In Vitro Studies of Antimicrobial Activity of Piperazine (B1678402) Derivatives

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Piperazine derivatives have been a focal point of this research, demonstrating notable efficacy against a range of bacterial and fungal pathogens.

Newly synthesized piperazine and morpholine derivatives have been evaluated for their inhibitory activity against twenty-nine different Gram-positive and Gram-negative bacteria. preprints.org Certain piperazine derivatives exhibited a broad spectrum of action, with high inhibitory activity against all tested bacterial strains. preprints.org For instance, one derivative demonstrated high inhibitory activity against 89.61% of the bacterial strains tested. preprints.org

In another study, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli, with some compounds showing higher activity than the reference drug, gentamycin. mdpi.com Compound 4 from this series was most active against S. aureus, while compound 6d was most effective against B. subtilis. mdpi.com The minimum inhibitory concentration (MIC) was also determined, identifying the lowest concentration that fully inhibits microbial growth. mdpi.com

Furthermore, the incorporation of a thiazolidinone moiety into 1-methyl piperazine has been explored to modify and potentially enhance its inherent antibacterial properties. biotech-asia.org A novel pleuromutilin derivative, NPDM , which contains a piperazine structure, has shown excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Studies confirmed that NPDM is a potent agent against MRSA, inducing time-dependent growth inhibition. mdpi.com

Antimicrobial Activity of Selected Piperazine Derivatives

Compound TypeTarget MicroorganismObserved ActivityReference
N,N′-bis(1,3,4-thiadiazole) piperazineE. coli (Gram-negative)Higher activity than gentamycin mdpi.com
Compound 4 (thiadiazole derivative)S. aureus (Gram-positive)Highest activity in its series mdpi.com
Compound 6d (thiadiazole derivative)B. subtilis (Gram-positive)Highest activity in its series mdpi.com
NPDM (pleuromutilin derivative)Methicillin-resistant S. aureus (MRSA)Potent bactericidal agent mdpi.com
General Piperazine DerivativesVarious Gram-positive & Gram-negative bacteriaBroad-spectrum inhibitory activity preprints.org

In Vitro Assessment of Anticancer and Antiproliferative Activities of Derivatives

Piperazine derivatives are recognized for their significant potential in oncology, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for antiproliferative effects against four human cancer cell lines: K562, Colo-205, MDA-MB 231, and IMR-32. nih.gov Compounds 6d , 6e , and 6i showed particularly good activity against most of the cell lines. nih.gov Similarly, novel vindoline–piperazine conjugates were tested on 60 human tumor cell lines, with nine compounds showing significant antiproliferative effects. mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine (23) was most effective against the breast cancer MDA-MB-468 cell line, while another with 1-bis(4-fluorophenyl)methyl piperazine (25) was most potent against the non-small cell lung cancer HOP-92 cell line. mdpi.com

Other research has focused on methyl piperazine derivatives, with one study reporting that compound A-11 showed more potent cytotoxicity against the A-549 lung cancer cell line and the HCT-116 colon cancer line than the standard drug gefitinib. researchgate.net A separate study designed new phenylpiperazine derivatives of 1,2-benzothiazine based on their potential to inhibit topoisomerase II. mdpi.com The compound BS230 from this series exhibited strong antitumor activity against the MCF7 breast adenocarcinoma cell line, with lower cytotoxicity towards healthy MCF10A cells compared to the conventional drug doxorubicin. mdpi.com

Antiproliferative Activity of Selected Piperazine Derivatives

Compound/DerivativeCancer Cell LineActivity MetricFindingReference
Compound 6d, 6e, 6iColo-205, MDA-MB 231, IMR-32MTT AssayGood antiproliferative activity nih.gov
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)GI501.00 μM mdpi.com
Vindoline-piperazine conjugate 25HOP-92 (Lung)GI501.35 μM mdpi.com
Compound A-11A-549 (Lung)IC505.71 µM researchgate.net
Compound A-11HCT-116 (Colon)IC504.26 µM researchgate.net
Compound BS230MCF7 (Breast)MTT AssayStronger cytotoxicity than doxorubicin mdpi.com

A key mechanism behind the anticancer activity of piperazine derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. Various studies have elucidated the cellular pathways involved.

One study reported that the piperazine derivative 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) induces dose-responsive apoptotic cell death in U937 leukemia cells. e-century.us This process was characterized by altered annexin-V binding, activation of caspases, loss of mitochondrial membrane potential (MMP), and the release of cytochrome c. e-century.us Specifically, BIPP treatment led to the activation of caspase-9 and the effector caspase-3, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. e-century.us

Similarly, novel β-elemene piperazine derivatives were found to induce apoptosis in human leukemia cell lines. nih.gov These compounds, including DX1 , triggered apoptosis through both the mitochondrial and death receptor-mediated pathways. nih.govsemanticscholar.org The mechanism involves the production of reactive oxygen species (ROS), a decrease in MMP, and the activation of caspase-8. nih.govsemanticscholar.org The activation of caspase-8 was linked to a decrease in the levels of cellular FLICE-inhibitory protein (c-FLIP), a key regulator of this pathway. nih.gov Further evidence showed that Jurkat cells deficient in FADD and caspase-8 were less responsive to apoptosis induction by these derivatives. nih.gov

Other research has also shown that quinoline-N-oxide derivatives can induce apoptosis in human erythroleukemic K562 cells, a process accompanied by the activation of caspases-9 and -3. nih.gov

The anticancer effects of many piperazine derivatives are linked to their ability to inhibit specific enzymes that are crucial for tumor growth and survival. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target, as it plays a central role in angiogenesis, the formation of new blood vessels that supply tumors.

Several studies have designed and synthesized piperazine-containing compounds as potent VEGFR-2 inhibitors. A series of phthalazine derivatives were evaluated for their inhibitory activity against VEGFR-2, with compounds 2g and 4a being the most potent, exhibiting IC50 values of 0.148 and 0.196 μM, respectively. nih.gov Another study on new nicotinamide-based derivatives identified compound 6 as a powerful VEGFR-2 inhibitor with an IC50 of 60.83 nM. nih.govmdpi.com This compound also inhibited the proliferation of HCT-116 and HepG-2 cancer cells and induced apoptosis. nih.govmdpi.com

Besides VEGFR-2, monoamine oxidase (MAO) enzymes are also important targets, particularly in neuropharmacology and potentially in oncology. A series of thiazolylhydrazine-piperazine derivatives were designed as selective MAO inhibitors. nih.gov Compound 3e emerged as a highly potent and selective MAO-A inhibitor (IC50 = 0.041 µM), showing greater potency than the reference drugs moclobemide and clorgiline. nih.gov Enzyme kinetic studies revealed that its inhibition was competitive and reversible. nih.gov

Enzyme Inhibition by Piperazine Derivatives

CompoundTarget EnzymeActivity (IC50)Reference
Phthalazine derivative 2gVEGFR-20.148 µM nih.gov
Phthalazine derivative 4aVEGFR-20.196 µM nih.gov
Nicotinamide derivative 6VEGFR-260.83 nM nih.govmdpi.com
Thiazolylhydrazine-piperazine 3eMAO-A0.041 µM nih.gov
Benzo[g]quinazoline 13VEGFR-246.6 nM mdpi.com
Benzo[g]quinazoline 15VEGFR-244.4 nM mdpi.com

Evaluation of Anti-inflammatory and Antioxidant Properties of Derivatives

Chronic inflammation and oxidative stress are implicated in a variety of diseases. Research has shown that piperazine derivatives possess significant anti-inflammatory and antioxidant properties.

A study on methyl salicylate derivatives bearing a piperazine moiety found that all synthesized compounds exhibited potent anti-inflammatory activities in mouse models of edema. nih.gov Compounds M15 and M16 were particularly effective, with activity equal to or greater than that of standard anti-inflammatory drugs like indomethacin and aspirin. nih.gov In vitro, compound M16 was found to significantly inhibit the release of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in a dose-dependent manner and attenuated the upregulation of cyclooxygenase (COX)-2. nih.gov

Another new piperazine compound, LQFM182 , demonstrated anti-inflammatory effects by reducing cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. nih.gov Studies on N-phenyl piperazine derivatives also confirmed their anti-inflammatory potential through in vitro evaluations. biomedpharmajournal.org The antioxidant activity of piper species, which contain piperazine-like alkaloids, has also been extensively studied, revealing their capacity to counteract oxidative stress. researchgate.net

Neuropharmacological Research on Central Nervous System Activity (excluding human data)

The piperazine scaffold is central to many drugs that act on the central nervous system (CNS). Preclinical research continues to explore new derivatives for potential anxiolytic, antidepressant, and antipsychotic applications.

A newly synthesized piperazine derivative, LQFM192 , was evaluated in male Swiss mice and demonstrated both anxiolytic-like and antidepressant-like activity. nih.gov Further investigation into its mechanism revealed that these effects are modulated by both the serotonergic system and the benzodiazepine site of the GABAA receptor. nih.gov

The structural features of piperazine analogs allow them to interact with a wide range of neurotransmitter receptors, which underpins their diverse clinical applications as anxiolytics, antidepressants, and antipsychotics. researchgate.net Structure-activity relationship studies of 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines identified them as new, potent 5-HT2A receptor ligands and antagonists in behavioral models, further defining the molecular topography for this class of CNS agents. nih.gov

Mechanism-of-Action Studies at the Cellular and Sub-cellular Levels (in vitro)

Understanding the precise mechanisms of action at the cellular and subcellular levels is crucial for the development of targeted therapies. For piperazine derivatives, these mechanisms are diverse and multifaceted.

In the context of anticancer activity, studies have shown that piperazine derivatives can induce toxicity in cardiomyoblast H9c2 cells through mitochondrial impairment. researchgate.net The cardiotoxic effect of certain piperazine derivatives was found to be concentration-dependent and justified at the cellular level. researchgate.net

The induction of apoptosis by β-elemene piperazine derivatives in leukemia cells involves the generation of reactive oxygen species (ROS) and a subsequent decrease in mitochondrial membrane potential. nih.govsemanticscholar.org These events trigger the mitochondrial apoptotic pathway. nih.govsemanticscholar.org The compounds also lead to a decrease in the anti-apoptotic protein c-FLIP, which in turn facilitates the activation of the death receptor pathway. nih.gov

Other studies have investigated piperazine derivatives as intestinal permeation enhancers. ucd.ie The compounds 1-phenylpiperazine (PPZ) and 1-(4-methylphenyl) piperazine (1-4-MPPZ) were shown to decrease mitochondrial membrane potential and increase the permeability of paracellular markers in isolated rat intestinal mucosae, suggesting a complex mechanism involving multiple cellular pathways. ucd.ie

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Substituted Piperazines Bearing the Methoxyethyl Group

Impact of Substitution Patterns on Biological Efficacy (in vitro)

The biological activity of piperazine (B1678402) derivatives is highly sensitive to the nature and position of substituents on the piperazine ring. In vitro studies across various therapeutic areas, including oncology and neuropharmacology, have demonstrated that even minor structural modifications can lead to significant changes in efficacy and target selectivity.

The introduction of a 2-(2-methoxyethyl) group, in conjunction with a 1-methyl group, contributes to a unique physicochemical profile. The methoxyethyl group, with its ether linkage, introduces a degree of flexibility and polarity, which can influence interactions with biological targets. For instance, in a series of 1-(2-hydroxyethyl)piperazine derivatives developed as potential radioprotective agents, the substitution on the second nitrogen of the piperazine core was found to be critical for their activity. While these compounds bear a hydroxyethyl (B10761427) group, the structural similarity to a methoxyethyl group allows for some extrapolation. Studies on these compounds revealed that the nature of the substituent at the N4 position significantly impacts cytotoxicity and radioprotective effects. For example, the presence of an acridine (B1665455) moiety was found to increase cytotoxicity, leading to its omission in further studies.

The table below summarizes the in vitro activity of various substituted piperazine derivatives, illustrating the impact of different substitution patterns.

Compound SeriesSubstitution PatternBiological ActivityKey Findings
1-(2-hydroxyethyl)piperazinesVaried N4-substituentsRadioprotectiveN4 substitution pattern is crucial for balancing efficacy and cytotoxicity.
Pyrido[1,2-a]pyrimidin-4-onesVaried N4-sulfonyl chloridesAnticancerThe nature of the sulfonyl group significantly influences antiproliferative activity. nih.gov

Influence of Methoxyethyl Group on Molecular Conformation and Receptor Binding

The conformational preference of the piperazine ring is a key determinant of its interaction with biological targets. For 2-substituted piperazines, the substituent can adopt either an axial or an equatorial position, and this preference can profoundly affect receptor binding affinity and selectivity.

A significant finding in the conformational analysis of 2-substituted piperazines is the preference for the axial conformation, particularly for compounds with an ether-linked substituent. This preference is thought to be stabilized by intramolecular interactions. The axial orientation of the substituent places the side chain in a specific spatial arrangement relative to the piperazine ring, which can be crucial for optimal interaction with a receptor's binding pocket.

This conformational bias has important implications for receptor binding. For example, in the context of α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial orientation of a 2-substituent on the piperazine ring was found to mimic the spatial orientation of key nitrogen atoms in the potent agonist nicotine. This mimicry is believed to be a key factor in the observed activity of these compounds. While this study did not specifically investigate a 2-methoxyethyl group, the general principle for ether-linked substituents is highly relevant.

The 1-methyl group in "2-(2-Methoxyethyl)-1-methylpiperazine" further influences the conformational landscape and basicity of the piperazine nitrogens, which are often critical for receptor interactions. The interplay between the axial preference of the 2-methoxyethyl group and the presence of the 1-methyl substituent would create a distinct three-dimensional structure that dictates its binding profile to various receptors.

Rational Design of Piperazine Derivatives for Targeted Biological Pathways (pre-clinical)

The rational design of piperazine derivatives leverages an understanding of SAR and SPR to create compounds with improved potency, selectivity, and pharmacokinetic properties. Pre-clinical studies often involve the synthesis of a series of analogues to systematically probe the effects of different structural modifications.

An example of rational design can be seen in the development of multi-target antipsychotics. In one study, a series of heterocycle piperazine derivatives were designed to have high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, while minimizing off-target effects. rsc.org This was achieved by carefully selecting the substituents on the piperazine ring to optimize interactions with the desired targets. Although not specifically focused on a 2-methoxyethyl group, this works illustrates the strategic approach of modifying the piperazine scaffold to achieve a desired polypharmacological profile. rsc.org

In the context of "this compound," a rational design strategy for a specific biological pathway would involve considering the following:

Modification of the Methoxyethyl Chain: The length of the ethyl chain could be varied, or the methyl ether could be replaced with other alkoxy groups to probe the optimal size and polarity for a given target.

Substitution at the Second Nitrogen: The second nitrogen of the piperazine ring (N4) provides a convenient handle for introducing a wide variety of substituents to modulate activity and properties.

Stereochemistry: The chiral center at the 2-position of the piperazine ring allows for the synthesis of enantiomerically pure compounds, which could exhibit different biological activities.

Pre-clinical development of such rationally designed compounds would involve a battery of in vitro assays to assess their activity on the target pathway, followed by in vivo studies in animal models to evaluate their efficacy and pharmacokinetic profiles.

Correlations between Molecular Features and In Vitro Activity Profiles

Drawing correlations between specific molecular features and in vitro activity is central to understanding the SAR of a chemical series. For piperazine derivatives, several key features have been shown to correlate with their biological activity.

Substituent Size and Lipophilicity: The size and lipophilicity of the substituents on the piperazine ring are often correlated with receptor binding affinity and cell permeability. In some cases, increasing lipophilicity can enhance activity, but this can also lead to increased off-target effects and toxicity. The methoxyethyl group offers a balance of lipophilicity and polarity.

Conformational Preference: As discussed, the preference for an axial conformation of 2-ether-linked substituents is a critical molecular feature that can correlate with high-affinity binding to certain receptors. This conformational constraint reduces the entropic penalty of binding and presents the pharmacophoric elements in a bioactive conformation.

Basicity of Piperazine Nitrogens: The pKa of the piperazine nitrogens is a key determinant of their protonation state at physiological pH, which in turn influences their ability to form ionic interactions with acidic residues in receptor binding sites. The 1-methyl group in "this compound" will influence the basicity of the adjacent nitrogen.

The following table provides a hypothetical correlation matrix based on general principles of piperazine SAR, which could be applicable to derivatives of "this compound."

Molecular FeaturePotential Impact on In Vitro Activity
2-Methoxyethyl Group Influences polarity, flexibility, and conformational preference. May engage in hydrogen bonding.
1-Methyl Group Modulates basicity of N1, can provide steric influence on binding.
Axial Conformation May be crucial for optimal binding to specific receptors by orienting substituents correctly.
N4-Substitution Highly influential on overall pharmacology, modulating target affinity, selectivity, and physicochemical properties.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While specific synthetic routes for 2-(2-Methoxyethyl)-1-methylpiperazine are not extensively detailed in current literature, the broader field of piperazine (B1678402) synthesis offers a variety of established and emerging methodologies that could be adapted. organic-chemistry.orgmdpi.com Future research could focus on developing novel and sustainable synthetic pathways to this specific compound.

Key Research Objectives:

Adaptation of Existing Methods: Investigating the application of known methods for N-alkylation and C-alkylation of the piperazine core. This could involve the sequential alkylation of piperazine, starting with either N-methylation followed by C-alkylation with a methoxyethyl group, or vice versa. researchgate.net

Catalyst-Free and Multicomponent Reactions: Exploring the potential of catalyst-free, atom-economical, and multicomponent domino reactions for a more efficient and environmentally friendly synthesis. dntb.gov.ua These approaches can reduce the number of synthetic steps, minimize waste, and avoid the use of heavy metal catalysts.

Flow Chemistry and Microwave-Assisted Synthesis: The use of flow reactors or microwave-assisted organic synthesis could offer advantages in terms of reaction time, yield, and scalability. mdpi.com These techniques allow for precise control over reaction parameters and can often lead to cleaner reactions with easier purification.

Bio-catalysis and Green Solvents: Investigating the use of enzymatic catalysis for specific steps in the synthesis could lead to highly stereoselective and sustainable processes. Furthermore, the replacement of traditional organic solvents with greener alternatives would enhance the environmental profile of the synthesis.

A comparative analysis of different potential synthetic routes could be tabulated to guide future synthetic efforts.

Table 1: Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Sequential Alkylation Straightforward, well-established chemistry Multiple steps, potential for side products
Multicomponent Reactions High atom economy, reduced steps Optimization of reaction conditions
Flow Chemistry Scalability, precise control, faster reactions Requires specialized equipment

Advanced Mechanistic Studies of Biological Interactions (in vitro)

The structural features of this compound suggest potential interactions with various biological targets. The piperazine moiety is present in numerous approved drugs, and its derivatives have shown a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netunimi.it Future in vitro studies are crucial to elucidate the specific biological activities and mechanisms of action of this compound.

Potential Areas of Investigation:

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, such as kinases, proteases, and acetylcholinesterase, could reveal potential inhibitory activities. nih.govresearchgate.net The methoxyethyl side chain could play a key role in binding to specific enzymatic pockets.

Receptor Binding Assays: Investigating the affinity of the compound for various G-protein coupled receptors (GPCRs) and ion channels is a promising avenue, given the prevalence of the piperazine scaffold in neurologically active drugs. nih.gov

Antiproliferative and Cytotoxicity Assays: Evaluating the compound's effect on various cancer cell lines could uncover potential anticancer properties. unimi.it Mechanistic studies could then focus on apoptosis induction, cell cycle arrest, or other relevant pathways.

Antimicrobial Activity Screening: Testing the compound against a range of bacterial and fungal strains to determine its potential as an anti-infective agent. researchgate.netnih.gov

Development of New Chemical Probes and Tools for Chemical Biology

Chemical probes are essential tools for studying biological systems. The structure of this compound could serve as a foundation for the development of novel chemical probes.

Future Development Directions:

Fluorescent Labeling: The piperazine nitrogens provide convenient handles for the attachment of fluorophores. Fluorescently labeled derivatives could be used to visualize the compound's uptake and subcellular localization in living cells.

Biotinylation and Affinity-Based Probes: The synthesis of biotinylated analogs would enable affinity purification of the compound's protein targets, a critical step in target identification and validation.

Radiolabeling for PET Imaging: The incorporation of a positron-emitting radionuclide, such as ¹⁸F, could lead to the development of novel PET imaging agents for diagnostic purposes, particularly in oncology or neuroscience. nih.gov

Computational Design and Virtual Screening for Novel Derivatives

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties and for the virtual screening of large compound libraries. researchgate.netnih.govrsc.org

Potential Computational Approaches:

Pharmacophore Modeling and Virtual Screening: Using the structure of this compound as a starting point, pharmacophore models can be developed to search for structurally similar compounds with potentially enhanced biological activity in large chemical databases. researchgate.net

Molecular Docking Studies: If a biological target is identified through in vitro screening, molecular docking can be used to predict the binding mode of the compound and to guide the design of new derivatives with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of derivatives with systematic structural modifications, QSAR models can be built to correlate chemical structure with biological activity, enabling the prediction of the activity of novel compounds. biorxiv.orgbiorxiv.org

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to prioritize compounds with favorable drug-like properties for further development.

Potential in Materials Science or Catalyst Development (if academically explored)

The piperazine scaffold is not only relevant in medicinal chemistry but also finds applications in materials science and catalysis. rsc.org The nitrogen atoms of the piperazine ring can coordinate with metal ions, making its derivatives interesting ligands for the synthesis of metal complexes and coordination polymers.

Potential Research Avenues:

Metal-Organic Frameworks (MOFs): The compound could be explored as a building block for the synthesis of novel MOFs. The specific substitution pattern might influence the porosity, stability, and catalytic activity of the resulting frameworks.

Homogeneous and Heterogeneous Catalysis: Metal complexes of this compound could be investigated as catalysts for various organic transformations. researchgate.net The methoxyethyl group could influence the solubility and electronic properties of the catalyst.

Corrosion Inhibitors: Piperazine derivatives have been studied for their potential as corrosion inhibitors. The efficacy of this compound in preventing metal corrosion could be a subject of future investigation.

Q & A

What synthetic methodologies are optimal for introducing the 2-(2-methoxyethyl) substituent to 1-methylpiperazine?

The synthesis of 2-(2-methoxyethyl)-1-methylpiperazine derivatives often involves carbodiimide-mediated coupling (e.g., EDCI) of pre-functionalized piperazine intermediates with methoxyethyl-containing acids, followed by aluminum hydride reduction (e.g., LiAlH₄) to achieve the desired substitution pattern . For example, coupling 2-methyl-3-phenylpropionic acid with a fluorophenyl-substituted piperazine intermediate, followed by reduction, yields chiral analogs . Key considerations include:

  • Steric effects : Bulky substituents may require alternative coupling agents (e.g., DCC).
  • Chiral resolution : Enantiopure products may necessitate chiral chromatography or asymmetric synthesis.

How can researchers validate the purity and structural integrity of this compound derivatives?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyethyl proton signals at δ 3.3–3.5 ppm) .
  • HPLC-MS : Detects trace impurities (e.g., residual piperazine from incomplete methylation) with sensitivity <0.1% .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

How does the pKa of this compound influence its reactivity in nucleophilic substitutions?

The pKa of the piperazine nitrogen governs protonation states and nucleophilicity. For 1-methylpiperazine derivatives, experimental pKa values range from 8.2–9.5 (298 K), decreasing with electron-withdrawing substituents . Thermodynamic studies show:

Temperature (K)pKa₁pKa₂
2989.15.3
3238.64.8
Higher temperatures reduce basicity, favoring deprotonation and SNAr reactivity. Substituents like methoxyethyl lower pKa via inductive effects, enhancing nucleophilic attack in reactions like amidation .

What kinetic mechanisms explain the third-order dependence on 1-methylpiperazine in SNAr reactions?

In SNAr reactions (e.g., with 4-fluoronitrobenzene), rate-limiting proton transfer occurs, requiring two equivalents of 1-methylpiperazine : one acts as the nucleophile, while the second deprotonates the Meisenheimer intermediate . Key findings:

  • Rate law : Third-order (second-order in 1-methylpiperazine).
  • Entropy of activation : ΔS‡ = −180 J·K⁻¹, consistent with associative transition states.
  • Impurity formation : Trace piperazine in 1-methylpiperazine reacts 15× faster, necessitating rigorous purification .

How can researchers mitigate impurity formation during scale-up of this compound synthesis?

Impurity profiling strategies include:

  • HPLC tracking : Monitor for byproducts like 1-(2-hydroxyethyl)piperazine (common in moisture-sensitive reactions) .
  • Reagent quality control : Use ≥99.9% pure 1-methylpiperazine to avoid competitive reactions with residual piperazine .
  • Temperature modulation : Lower temperatures (e.g., 50°C vs. 70°C) reduce side reactions but prolong reaction times .

What thermodynamic parameters (ΔH°, ΔS°) govern the dissociation of this compound’s conjugate acid?

From van’t Hoff analyses:

  • ΔH° = −45 to −55 kJ·mol⁻¹ (exothermic protonation).
  • ΔS° = −120 to −150 J·K⁻¹·mol⁻¹ (ordered transition state).
    These values inform solvent selection; polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, enhancing reactivity .

What safety protocols are critical for handling this compound?

  • Storage : Inert atmosphere, dark conditions (light accelerates decomposition) .
  • PPE : Nitrile gloves, goggles, and fume hoods to prevent ocular/skin irritation (pH 10–12) .
  • Spill management : Neutralize with dilute acetic acid before disposal .

How do structural analogs of this compound perform in medicinal chemistry applications?

Piperazine derivatives exhibit bioactivity via receptor modulation (e.g., serotonin, dopamine). For example:

  • 1-(2-Methoxyphenyl)piperazine : Binds 5-HT₁A receptors (Ki = 12 nM) .
  • 4-(2-Methoxyphenyl)piperazinyl ketones : Show anticonvulsant activity in murine models .
    Structure-activity relationships (SAR) highlight the methoxyethyl group’s role in improving blood-brain barrier permeability .

How should researchers resolve contradictions in reported pKa values for piperazine derivatives?

Discrepancies arise from solvent effects and measurement techniques . For example:

  • Potentiometric titration in water vs. computational methods (e.g., COSMO-RS) may differ by ±0.5 pKa units.
  • Validate data using standard buffers (e.g., phosphate, citrate) and cross-reference with literature .

What solvent systems optimize solubility for this compound in catalytic reactions?

SolventSolubility (mg/mL, 25°C)Compatibility
Acetonitrile85SNAr, coupling
Chloroform120Extraction
Methanol200Recrystallization
Avoid DMSO due to nucleophilic interference. Pre-saturate solvents with N₂ to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.